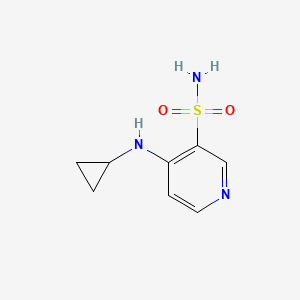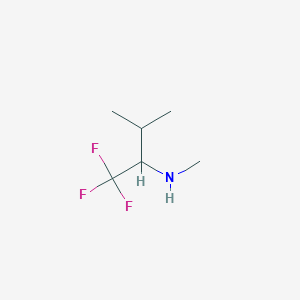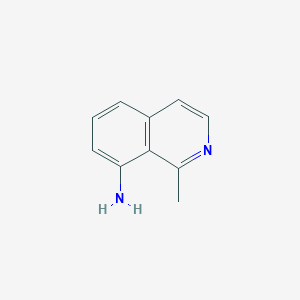
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene is an organic compound with the molecular formula C16H27Br It is characterized by the presence of a bromine atom and three methyl groups attached to a tridecatriene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene typically involves the bromination of a precursor molecule. One common method is the bromination of 2,6,10-trimethyltrideca-2,6,10-triene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
Substitution Reactions: Formation of alcohols, amines, or other substituted derivatives.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.
Reduction Reactions: Formation of the corresponding hydrocarbon.
Aplicaciones Científicas De Investigación
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene depends on its specific application. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, leading to various biochemical effects. The bromine atom can participate in electrophilic reactions, while the tridecatriene backbone can engage in hydrophobic interactions with lipid membranes or other hydrophobic regions of biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
13-Chloro-2,6,10-trimethyltrideca-2,6,10-triene: Similar structure but with a chlorine atom instead of bromine.
13-Iodo-2,6,10-trimethyltrideca-2,6,10-triene: Similar structure but with an iodine atom instead of bromine.
2,6,10-Trimethyltrideca-2,6,10-triene: The parent compound without any halogen substitution.
Uniqueness
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H27Br |
|---|---|
Peso molecular |
299.29 g/mol |
Nombre IUPAC |
(6E,10E)-13-bromo-2,6,10-trimethyltrideca-2,6,10-triene |
InChI |
InChI=1S/C16H27Br/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12H,5-7,9,11,13H2,1-4H3/b15-10+,16-12+ |
Clave InChI |
ZISCCZFUFBCDOO-NCZFFCEISA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CCBr)/C)/C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCBr)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-2H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B15201120.png)
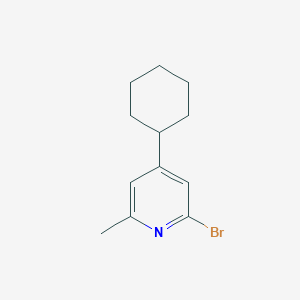
![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)
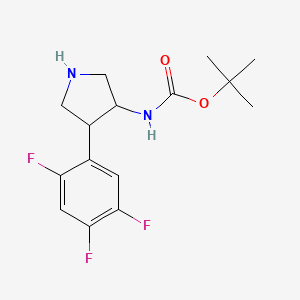
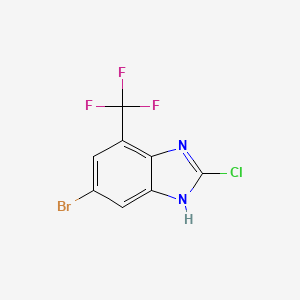
![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)
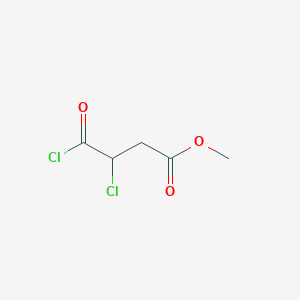

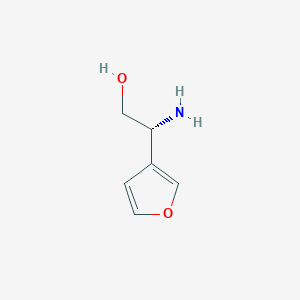
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol](/img/structure/B15201187.png)
